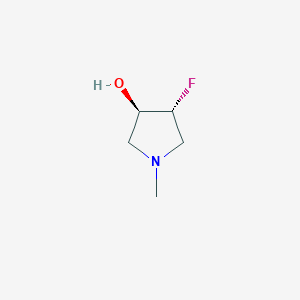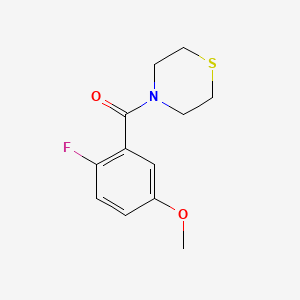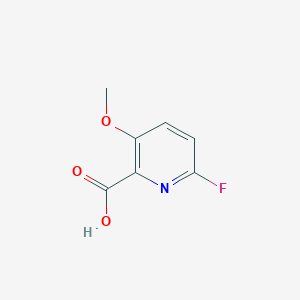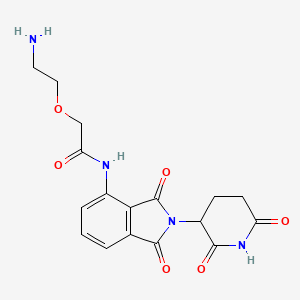
Pomalidomide-PEG1-NH2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pomalidomide-PEG1-NH2 is a compound that combines pomalidomide, a well-known immunomodulatory drug, with a polyethylene glycol (PEG) linker and an amine group. This compound is primarily used as a building block for the synthesis of targeted protein degraders, particularly in the development of proteolysis-targeting chimeras (PROTACs). The PEG linker enhances the solubility and stability of the compound, making it a valuable tool in various scientific research applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Pomalidomide-PEG1-NH2 typically involves the following steps:
Starting Materials: The synthesis begins with pomalidomide and a PEG linker with a terminal amine group.
Coupling Reaction: The PEG linker is coupled to pomalidomide using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a suitable solvent like dimethylformamide (DMF).
Purification: The resulting product is purified using techniques such as column chromatography to obtain this compound with high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, ensuring that the compound meets the stringent requirements for research and pharmaceutical applications .
Analyse Des Réactions Chimiques
Types of Reactions
Pomalidomide-PEG1-NH2 undergoes various chemical reactions, including:
Substitution Reactions: The amine group can participate in nucleophilic substitution reactions with electrophiles.
Coupling Reactions: The PEG linker can be coupled with other functional groups to form conjugates.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Coupling Reactions: Coupling agents like DCC or N,N’-diisopropylcarbodiimide (DIC) in solvents like DMF or dichloromethane.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products
The major products formed from these reactions include various conjugates and derivatives of this compound, which are used in the synthesis of targeted protein degraders .
Applications De Recherche Scientifique
Pomalidomide-PEG1-NH2 has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex molecules and conjugates.
Biology: Employed in the development of PROTACs for targeted protein degradation.
Medicine: Investigated for its potential in treating various diseases, including cancer and autoimmune disorders.
Industry: Utilized in the production of pharmaceuticals and research reagents
Mécanisme D'action
Pomalidomide-PEG1-NH2 exerts its effects through the following mechanisms:
Targeted Protein Degradation: The compound recruits the E3 ligase Cereblon (CRBN) to the target protein, leading to its ubiquitination and subsequent degradation by the proteasome.
Molecular Targets: The primary molecular target is CRBN, which is involved in the regulation of various cellular processes.
Pathways Involved: The ubiquitin-proteasome pathway is the main pathway through which this compound exerts its effects
Comparaison Avec Des Composés Similaires
Similar Compounds
Pomalidomide-PEG2-NH2: Similar structure with a longer PEG linker.
Pomalidomide-PEG3-NH2: Another variant with an even longer PEG linker.
Pomalidomide-methylamino-PEG1-NH2: Contains a methylamino group instead of an amine group
Uniqueness
Pomalidomide-PEG1-NH2 is unique due to its specific PEG linker length and terminal amine group, which provide optimal solubility and stability for the synthesis of targeted protein degraders. Its ability to recruit CRBN and facilitate targeted protein degradation makes it a valuable tool in both research and therapeutic applications .
Propriétés
Formule moléculaire |
C17H18N4O6 |
|---|---|
Poids moléculaire |
374.3 g/mol |
Nom IUPAC |
2-(2-aminoethoxy)-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]acetamide |
InChI |
InChI=1S/C17H18N4O6/c18-6-7-27-8-13(23)19-10-3-1-2-9-14(10)17(26)21(16(9)25)11-4-5-12(22)20-15(11)24/h1-3,11H,4-8,18H2,(H,19,23)(H,20,22,24) |
Clé InChI |
VTYSKLWOGRVXFF-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NC(=O)COCCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


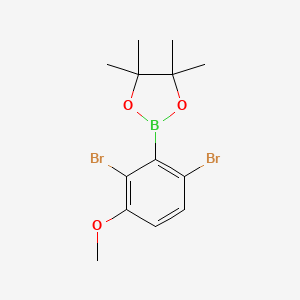

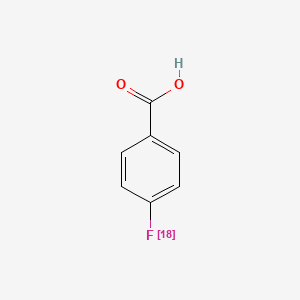
![4',4'''-(Oxybis(methylene))bis(([1,1'-biphenyl]-2-carbonitrile))](/img/structure/B14028335.png)
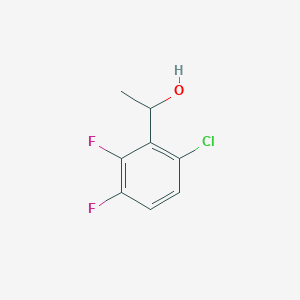

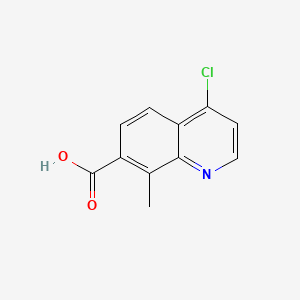
![3-Benzyl-5,5-difluoro-3,9-diazaspiro[5.5]undecan-10-one](/img/structure/B14028363.png)

